molecular formula C23H26N4 B11186015 N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine

N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine

Cat. No.: B11186015
M. Wt: 358.5 g/mol
InChI Key: GQOHOOVCAXXTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a tetrahydroquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring and a tetrahydroquinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N4

Molecular Weight

358.5 g/mol

IUPAC Name

N-phenyl-4-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)pyrimidin-2-amine

InChI

InChI=1S/C23H26N4/c1-15-12-18-16(2)14-23(3,4)27-21(18)13-19(15)20-10-11-24-22(26-20)25-17-8-6-5-7-9-17/h5-13,16,27H,14H2,1-4H3,(H,24,25,26)

InChI Key

GQOHOOVCAXXTGH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C3=NC(=NC=C3)NC4=CC=CC=C4)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.